![molecular formula C11H9N5O3 B6087733 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone](/img/structure/B6087733.png)
1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
Overview
Description
1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as BDAOT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDAOT is a versatile compound that can be easily synthesized and modified, making it an attractive candidate for a wide range of research applications.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to selectively bind to copper ions, which may contribute to its potential anti-cancer properties.
Biochemical and Physiological Effects:
1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has also been shown to have antioxidant properties and may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in laboratory experiments is its versatility. 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can be easily synthesized and modified, allowing researchers to tailor its properties to specific applications. However, one limitation of using 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is its potential toxicity, which must be carefully considered in experimental design.
Future Directions
There are many potential future directions for research involving 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One area of interest is the development of 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the use of 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone and its potential interactions with other biological molecules.
Synthesis Methods
1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can be synthesized using a variety of methods, including the reaction of 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate and triethyl orthoformate. This reaction results in the formation of 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone as a yellow solid, which can be purified using standard laboratory techniques.
Scientific Research Applications
1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anti-cancer agent. 1,3-benzodioxole-5-carbaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
properties
IUPAC Name |
3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c17-10-5-13-16-11(14-10)15-12-4-7-1-2-8-9(3-7)19-6-18-8/h1-5H,6H2,(H2,14,15,16,17)/b12-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFITVUERQGGPD-UUILKARUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NN=CC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NN=CC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331761 | |
Record name | 3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726278 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol | |
CAS RN |
290835-44-8 | |
Record name | 3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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